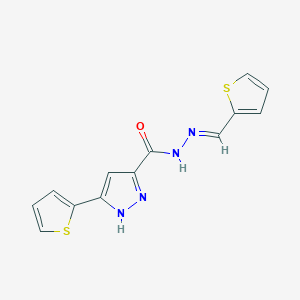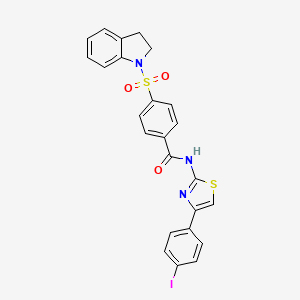
(4-Chloro-2-iodophenyl)methanol
Übersicht
Beschreibung
“(4-Chloro-2-iodophenyl)methanol” is a chemical compound with the molecular formula C7H6ClIO . It has a molecular weight of 268.48 . The IUPAC name for this compound is "this compound" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a methanol group . The exact mass of the compound is 267.91500 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored at 2-8°C and protected from light . More specific physical and chemical properties such as density, boiling point, and melting point are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed C-H Halogenation
(Sun, Sun, & Rao, 2014) explored the synthesis of multi-substituted arenes, like (4-Chloro-2-iodophenyl)methanol, using palladium-catalyzed iterative C-H halogenation reactions. This method offered advantages such as milder reaction conditions, higher yields, better selectivity, practicality, and high chemical diversity over traditional approaches.
Influence on Lipid Dynamics
Methanol, which is related to this compound, impacts lipid dynamics, as detailed by (Nguyen et al., 2019). Their research using small angle neutron scattering showed that methanol influences the structure-function relationship in bilayer composition, critical for cell survival and protein reconstitution.
Development of Chromatographic Methods
The development of chromatographic methods for determining disinfectant agents in water, as studied by (Baranowska & Wojciechowska, 2012), involves methanol and water as part of the mobile phase. This research is crucial for analyzing the presence of compounds like this compound in environmental samples.
Protecting Group for Thiols
(Qiu et al., 2023) introduced tris(4-azidophenyl)methanol as a novel protecting group for thiols in peptoid synthesis, which can be cleaved under mild conditions. This versatile aryl azide offers opportunities for material chemistry applications.
Methanol Oxidation in Fuel Cells
Research by (Niu, Zhao, & Lan, 2016) on methanol oxidation in green fuel cells highlighted the importance of catalysts like palladium in enhancing reaction kinetics. Methanol, a related compound to this compound, is critical in this context for its high-energy properties in renewable energy applications.
Photolysis of Aqueous H2O2
In the study of photolysis of aqueous H2O2, (Goldstein et al., 2007) used methanol to measure the yield of *OH radicals. This system is suitable for polychromatic UV actinometry in large water volumes, highlighting the significance of methanol in chemical processes and environmental studies.
Photodegradation of Polychlorinated Biphenyls
The study of photodegradation of polychlorinated biphenyls (PCBs) in methanol by (Tang et al., 2018) under UV irradiation showed the transformation of PCBs into solvent adducts. This research provides insights into the environmental impacts of compounds like this compound and related chemicals.
Safety and Hazards
“(4-Chloro-2-iodophenyl)methanol” is classified as harmful and comes with the signal word 'Warning’ . Hazard statements associated with the compound include H302, H315, H319, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(4-chloro-2-iodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXMQUOKYIISFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244104-55-0 | |
| Record name | (4-chloro-2-iodophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-N-[[(2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2375979.png)
![(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride](/img/structure/B2375983.png)
![3-butyl-4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2375984.png)



![6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2375991.png)


![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2375994.png)
![N-(4-fluorophenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)pyridine-3-carboxamide](/img/structure/B2375995.png)
![5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2375997.png)

